molecular formula C15H18ClNO4 B1375821 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1427501-69-6

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B1375821
CAS No.: 1427501-69-6
M. Wt: 311.76 g/mol
InChI Key: ZIVWELCPNMCVLQ-UHFFFAOYSA-N
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Description

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Mechanism of Action

Target of Action

The boc group (tert-butyloxycarbonyl) is commonly used in organic chemistry for the protection of amines , suggesting that this compound may interact with amine-containing molecules or pathways.

Mode of Action

The Boc group in the compound provides protection for the amine group during reactions . This protection is crucial as it prevents the amine from reacting undesirably with other reagents in the reaction mixture. The Boc group can be removed under acidic conditions, releasing the protected amine .

Biochemical Pathways

The boc group’s role in protecting amines suggests that this compound could be involved in biochemical pathways where amine protection is required, such as peptide synthesis .

Pharmacokinetics

The boc group is known to be stable under most conditions, which could potentially enhance the compound’s bioavailability .

Result of Action

The primary result of the action of 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is the protection of amines during reactions, preventing them from undesired interactions . This protection can be crucial in complex organic synthesis, such as peptide synthesis, where protecting groups are often needed.

Action Environment

The action of the Boc group is influenced by the pH of the environment. It is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the efficacy and stability of this compound can be influenced by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Boc-amino)-5-chloro-1H-indene-2-carboxylic acid
  • 2-(Boc-amino)-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid
  • 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

Uniqueness

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The Boc protection also provides stability during synthetic processes, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVWELCPNMCVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123872
Record name 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427501-69-6
Record name 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427501-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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